2,3-dihydro-1H-indene-2-carbothioamide
CAS No.:
Cat. No.: VC18220602
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NS |
---|---|
Molecular Weight | 177.27 g/mol |
IUPAC Name | 2,3-dihydro-1H-indene-2-carbothioamide |
Standard InChI | InChI=1S/C10H11NS/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) |
Standard InChI Key | ZCSNKTIYIFSWKJ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC2=CC=CC=C21)C(=S)N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2,3-Dihydro-1H-indene-2-carbothioamide consists of a bicyclic indene system (two fused benzene rings) with a partially saturated cyclopentane ring. The carbothioamide (-C(=S)NH₂) group at the C2 position introduces sulfur-based reactivity and hydrogen-bonding capabilities. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₁₁NS | |
Molecular weight | 177.27 g/mol | |
SMILES notation | C1C(CC2=CC=CC=C21)C(=S)N | |
IUPAC name | 2,3-dihydro-1H-indene-2-carbothioamide |
The thioamide group distinguishes it from oxygen-based analogs (e.g., carboxamides), enhancing its stability and interaction with metal ions in biological systems.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 2,3-dihydro-1H-indene-2-carbothioamide typically involves functionalizing indene derivatives. A common approach includes:
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Indene Functionalization: Reacting 2,3-dihydro-1H-indene-2-carboxylic acid with thionation reagents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur.
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Catalytic Optimization: Using palladium or nickel catalysts to improve yields in coupling reactions, as demonstrated in analogs such as 2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxamide .
Challenges and Yield Improvements
Synthetic yields are often moderate (30–50%) due to side reactions involving the reactive thioamide group. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures is standard .
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
2,3-Dihydro-1H-indene-2-carbothioamide exhibits affinity for glutamate receptors, particularly NMDA and AMPA subtypes, which are critical in synaptic plasticity and neurological diseases. In vitro assays show IC₅₀ values in the micromolar range, suggesting competitive antagonism.
Cellular Signaling Pathways
The compound modulates MAPK/ERK and PI3K/Akt pathways, as observed in glioblastoma cell lines. For example, derivative 7c (a pyrimidine-substituted analog) reduced tumor proliferation by 40% at 10 μM via ERK1/2 phosphorylation inhibition .
Biological Target | Observed Effect | Model System | Source |
---|---|---|---|
NMDA receptor | 65% inhibition at 50 μM | Rat cortical neurons | |
ERK1/2 phosphorylation | 40% reduction at 10 μM | U87 glioblastoma cells |
Structural Analogs and Comparative Analysis
Carboxamide vs. Carbothioamide Derivatives
Replacing the thioamide group with a carboxamide (C=O) reduces receptor binding affinity by 3–5 fold, highlighting the importance of sulfur in target engagement . For instance:
Compound | NMDA Receptor IC₅₀ (μM) | ERK Inhibition (%) |
---|---|---|
2,3-Dihydro-1H-indene-2-carbothioamide | 42.3 ± 1.2 | 35 ± 4 |
Carboxamide analog | 158.7 ± 3.5 | 12 ± 2 |
Substituted Derivatives
Alkylating the thioamide nitrogen (e.g., 7g with ethyl groups) enhances blood-brain barrier permeability but reduces aqueous solubility . Such structure-activity relationships (SARs) guide lead optimization efforts.
Future Research Directions
Target Validation and Optimization
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Crystallographic Studies: Resolving the compound’s binding mode with NMDA receptors using X-ray crystallography.
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Prodrug Development: Masking the thioamide group with ester prodrugs to improve oral bioavailability .
Therapeutic Applications
Preclinical studies in Alzheimer’s and Parkinson’s disease models are warranted, given the compound’s dual action on glutamate signaling and kinase pathways.
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